molecular formula C7H6FN3 B1457760 8-Fluoroimidazo[1,2-A]pyridin-2-amine CAS No. 1781129-93-8

8-Fluoroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B1457760
CAS No.: 1781129-93-8
M. Wt: 151.14 g/mol
InChI Key: KSVITGFODCAWON-UHFFFAOYSA-N
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Description

“8-Fluoroimidazo[1,2-A]pyridin-2-amine” is a synthesized chemical compound with potential implications in various fields of research and industry. It has a molecular weight of 165.17 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for this compound is not available in the retrieved data.


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H8FN3/c9-7-2-1-3-12-5-6 (4-10)11-8 (7)12/h1-3,5H,4,10H2 . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 98-99 degrees Celsius .

Scientific Research Applications

Bioisosteric Replacement in Medicinal Chemistry

  • Synthesis and Physicochemical Mimicry : 8-Fluoroimidazo[1,2-a]pyridine has been synthesized and identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry was demonstrated in vitro, showing its potential as a bioisosteric replacement in the GABA(A) receptor modulator (Humphries et al., 2006).

Chemical Synthesis and Stability

  • Synthesis of Conformationally Constrained Inhibitors : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system has been accomplished, which is used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

Fluorescent Properties for Biomarkers

  • Fluorescent Property Analysis : 3-Hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been synthesized and evaluated for their fluorescence emission, suggesting their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Cytotoxic Activity in Drug Development

  • Evaluation of Cytotoxic Activity : A study on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed their cytotoxic activity and potential as CDK inhibitors, contributing to the development of new drugs (Vilchis-Reyes et al., 2010).

Application in Agriculture

  • Insecticidal Activity : Tetrahydroimidazo[1,2-a]pyridine derivatives, synthesized via a catalyst-free aza-Diels-Alder reaction, have been evaluated for insecticidal activities against pea aphids, with the introduction of a fluoro group increasing their effectiveness (Zhang et al., 2010).

Safety and Hazards

The safety information for “8-Fluoroimidazo[1,2-A]pyridin-2-amine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, “8-Fluoroimidazo[1,2-A]pyridin-2-amine” may have potential implications in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

8-Fluoroimidazo[1,2-A]pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with the GABA A receptor, acting as an allosteric modulator The interaction with the GABA A receptor suggests that this compound may influence neurotransmission and neuronal activity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated potential as an antituberculosis agent, exhibiting significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . This suggests that the compound may affect cellular processes related to bacterial survival and replication.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with the GABA A receptor as an allosteric modulator indicates that it may enhance or inhibit the receptor’s activity, leading to altered neurotransmission . Additionally, this compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antituberculosis activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that this compound exhibits good microsomal stability, with a half-life of 83 minutes in human microsomes and 63 minutes in mouse microsomes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of bacterial growth in tuberculosis models . At higher doses, toxic or adverse effects may occur, including potential impacts on liver and kidney function. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic stability suggests that it may undergo phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

8-fluoroimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVITGFODCAWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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